molecular formula C23H26N2O5 B14441665 1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine CAS No. 74071-85-5

1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine

Cat. No.: B14441665
CAS No.: 74071-85-5
M. Wt: 410.5 g/mol
InChI Key: IOKHSRNSUMWEPZ-PMACEKPBSA-N
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Description

1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the L-prolyl and N-methyl-L-phenylalanine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine typically involves the protection of the amino group of L-proline with a benzyloxycarbonyl (Cbz) group, followed by coupling with N-methyl-L-phenylalanine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can act as a protective group, allowing the compound to interact selectively with its targets. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine is unique due to the presence of both the benzyloxycarbonyl group and the N-methyl-L-phenylalanine moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

74071-85-5

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

(2S)-2-[methyl-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H26N2O5/c1-24(20(22(27)28)15-17-9-4-2-5-10-17)21(26)19-13-8-14-25(19)23(29)30-16-18-11-6-3-7-12-18/h2-7,9-12,19-20H,8,13-16H2,1H3,(H,27,28)/t19-,20-/m0/s1

InChI Key

IOKHSRNSUMWEPZ-PMACEKPBSA-N

Isomeric SMILES

CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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